Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine: Another compound with a tert-butyl group and a chlorophenyl moiety.
3-(5)-Substituted Pyrazoles: These compounds share structural similarities and exhibit tautomerism, influencing their reactivity and biological activities.
Uniqueness
Its specific combination of functional groups and ring system makes it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C14H18ClNO3 |
---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-5-4-6-11(15)7-10/h4-7,18H,8-9H2,1-3H3 |
InChI Key |
ZODNOMSTTJIERR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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